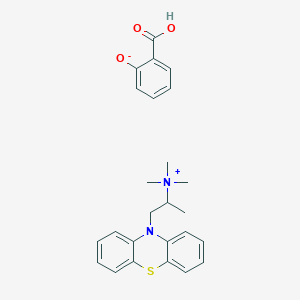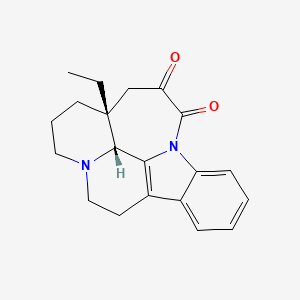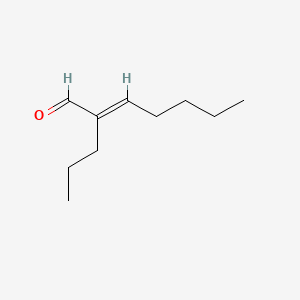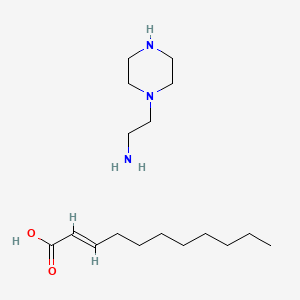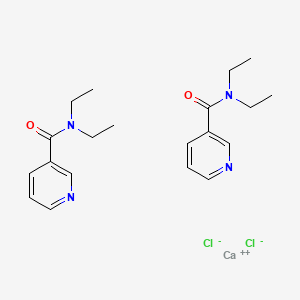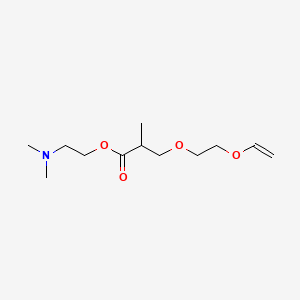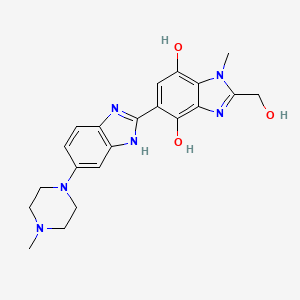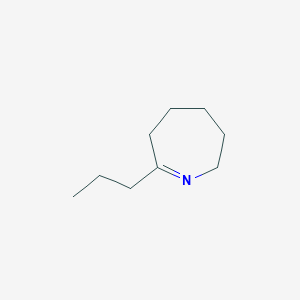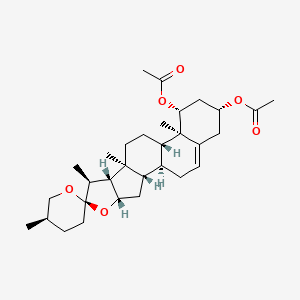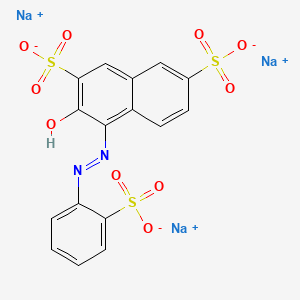![molecular formula C20H35NOS B12682179 (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol CAS No. 54767-44-1](/img/structure/B12682179.png)
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol is a complex organic compound characterized by its unique structural features This compound contains an isopropylthio group, an octylamino group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropylthio and octylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The isopropylthio and octylamino groups may interact with specific enzymes or receptors, leading to various biological effects. The benzyl alcohol moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-4-[methylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
- (R,R)-4-[ethylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
- (R,R)-4-[propylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
Uniqueness
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
54767-44-1 |
|---|---|
Molecular Formula |
C20H35NOS |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20+/m1/s1 |
InChI Key |
BFCDFTHTSVTWOG-XLIONFOSSA-N |
Isomeric SMILES |
CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


